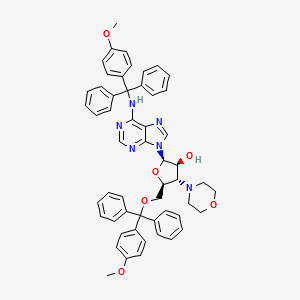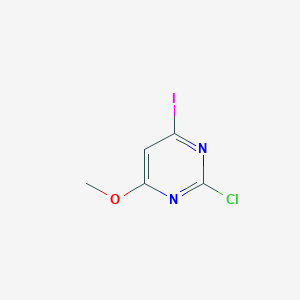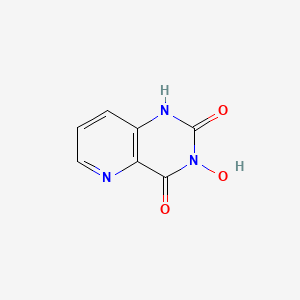
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is an organic compound with a unique structure that includes an amino group, a methylsulfonyl group, and a cyclopentanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol can be achieved through several synthetic routes. One common method involves the asymmetric cycloaddition of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include the use of chiral inducers to ensure the formation of the desired enantiomer, followed by purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral inducer in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanol: A simpler compound with similar functional groups but lacking the cyclopentanol ring.
Cyclopentanol: Contains the cyclopentanol ring but lacks the amino and sulfonyl groups.
Methylsulfonylmethane (MSM): Contains the sulfonyl group but lacks the amino and cyclopentanol components
Uniqueness
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. The presence of both the amino and sulfonyl groups, along with the cyclopentanol ring, provides a versatile platform for various chemical transformations and biological interactions.
Eigenschaften
Molekularformel |
C9H19NO3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
3-amino-1-(3-methylsulfonylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO3S/c1-14(12,13)6-2-4-9(11)5-3-8(10)7-9/h8,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
AZMKQMVEUGDGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCC1(CCC(C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


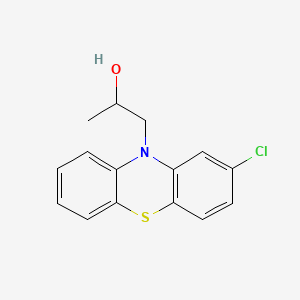
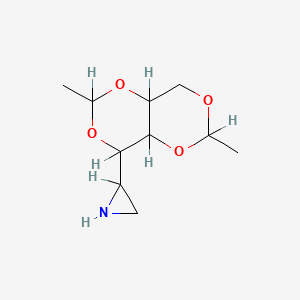
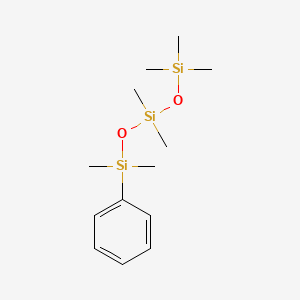
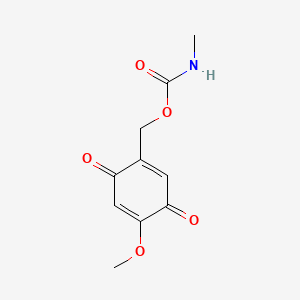

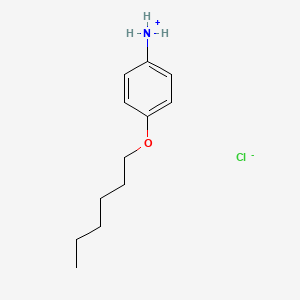
![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
